![molecular formula C18H25NO4S B5536196 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic strategies for related compounds often involve asymmetric Michael addition, 1,3-dipolar cycloaddition, and nucleophilic cycloaddition processes. For example, Singh et al. (2013) demonstrated the efficiency of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013). Kotian et al. (2005) reported a practical large-scale synthesis of a related pyrrolidinol through asymmetric 1,3-dipolar cycloaddition, highlighting methodologies that could be adapted for synthesizing "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol" (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol" involves complex stereochemistry and conformational aspects. Chinnakali et al. (2007) discussed the crystal structure of a related compound, providing insights into the folded conformation and the interactions stabilizing the molecular arrangement, which are critical for understanding the structural attributes of our target compound (Chinnakali et al., 2007).
Chemical Reactions and Properties
Research on related compounds demonstrates a variety of chemical reactions, such as cycloaddition and nucleophilic substitution, that are relevant to the synthesis and modification of "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol". For instance, Sankar et al. (2013) described a one-pot stereoselective synthesis of electron-deficient 1-arylsulfonyl buta-1,3-dienes and their cycloaddition with azomethine ylides, a methodology that could be pertinent to reactions involving our compound of interest (Sankar et al., 2013).
Scientific Research Applications
Catalytic Activity and Stereoselectivity
- Singh et al. (2013) reported on a pyrrolidine-based catalyst derived from L-proline, which demonstrated efficient catalysis for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and stereoselectivity. This highlights the potential use of related pyrrolidine derivatives in asymmetric synthesis and catalysis (Singh et al., 2013).
Antimicrobial Activity
- Zareef et al. (2008) achieved novel cyclization of phenylsulfonamido butanoic acids to pyrrolidin-2-ones, showing antimicrobial activity. This suggests compounds with the phenylsulfonyl moiety could have potential applications in developing new antimicrobial agents (Zareef et al., 2008).
Synthesis and Structural Analysis
- Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfone as selective, orally active RORγt inverse agonists through structure-based design, indicating the utility of such compounds in drug development and structural biology (Duan et al., 2019).
Advanced Materials and Green Chemistry
- Constable et al. (2014) explored green-emitting iridium(III) complexes with sulfone-functionalized ligands for potential use in optoelectronic devices, suggesting applications in materials science for compounds with sulfone groups (Constable et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-14-12-19(13-18(14,21)15-6-5-7-15)17(20)10-11-24(22,23)16-8-3-2-4-9-16/h2-4,8-9,14-15,21H,5-7,10-13H2,1H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLEMQCZFHSTQ-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.